molecular formula C11H15ClS B2910757 1-Butylsulfanyl-3-(chloromethyl)benzene CAS No. 2253640-38-7

1-Butylsulfanyl-3-(chloromethyl)benzene

Cat. No.: B2910757
CAS No.: 2253640-38-7
M. Wt: 214.75
InChI Key: LJHJVOMOABOIET-UHFFFAOYSA-N
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Description

1-Butylsulfanyl-3-(chloromethyl)benzene ( 84051-22-9) is an organic compound with the molecular formula C 11 H 15 ClS and a molecular weight of 214.75 g/mol . This molecule features a benzene ring disubstituted with a chloromethyl group (-CH 2 Cl) and a butylsulfanyl group (-S C 4 H 9 ), making it a versatile and valuable building block in organic synthesis and materials science research . The presence of two distinct functional groups, a reactive benzyl chloride and a thioether, provides dual handles for chemical modification. The chloromethyl moiety is highly amenable to nucleophilic substitution reactions, allowing for the introduction of the benzyl fragment with various nucleophiles such as amines, alkoxides, and other heteroatoms. Concurrently, the butylsulfanyl group can participate in coordination chemistry or be modified, for example, through oxidation to sulfoxides or sulfones, which significantly alters the electronic properties of the molecule. This combination makes this compound a promising precursor in the development of more complex structures, including ligands for catalysis, monomers for polymers, and intermediates in pharmaceutical research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-butylsulfanyl-3-(chloromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClS/c1-2-3-7-13-11-6-4-5-10(8-11)9-12/h4-6,8H,2-3,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHJVOMOABOIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=CC=CC(=C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butylsulfanyl-3-(chloromethyl)benzene typically involves the following steps:

    Formation of the Benzene Ring Substituent: The initial step involves the introduction of the butylsulfanyl group onto the benzene ring. This can be achieved through a nucleophilic substitution reaction where a butylthiol reacts with a halogenated benzene derivative.

    Chloromethylation: The next step is the introduction of the chloromethyl group. This can be done using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the nucleophilic substitution and chloromethylation reactions.

    Purification: The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-Butylsulfanyl-3-(chloromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (HO) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH).

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form various derivatives.

Common Reagents and Conditions

    Oxidation: HO, m-CPBA

    Reduction: LiAlH

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Methyl derivatives

    Substitution: Amino or thiol derivatives

Scientific Research Applications

1-Butylsulfanyl-3-(chloromethyl)benzene has various applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Butylsulfanyl-3-(chloromethyl)benzene involves its interaction with molecular targets through its functional groups. The sulfanyl group can participate in redox reactions, while the chloromethyl group can undergo nucleophilic substitution, allowing the compound to modify biological molecules and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, 1-Butylsulfanyl-3-(chloromethyl)benzene is compared to structurally related aromatic compounds with varying substituents. Key comparisons include:

Structural Analogues with Sulfanyl and Chloromethyl Groups

Compound Name CAS No. Molecular Formula Molecular Weight Key Properties
1-(Chloromethyl)-2-(methylsulfanyl)benzene (1a) N/A C₈H₉ClS 172.67 Smaller alkyl chain (methyl) on sulfur; higher reactivity due to reduced steric hindrance.
1-(Chloromethyl)-2-(ethylsulfanyl)benzene (1b) N/A C₉H₁₁ClS 186.70 Intermediate steric bulk; used in cyclization reactions for heterocyclic synthesis.
1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene 3983-69-5 C₉H₁₁BrS 231.16 Bromoethyl group introduces potential for further substitution; higher molecular weight.
1-(But-3-en-1-yl)-2-(chloromethyl)benzene 120906-25-4 C₁₁H₁₃Cl 180.67 Alkenyl substituent alters electronic properties; potential for polymerization or Diels-Alder reactions.

Halogenated Benzene Derivatives

  • Classified as a carcinogen (IARC Group 1) due to its ability to alkylate DNA . Contrast: this compound’s sulfur group may reduce direct carcinogenicity by altering metabolic pathways.
  • 1-(Chloromethyl)-4-Nitrobenzene Formula: C₇H₆ClNO₂ Properties: Nitro group enhances electrophilicity; used in explosive or dye synthesis. The nitro group’s electron-withdrawing effect contrasts with the electron-donating butylsulfanyl group in the target compound.

Electronic and Reactivity Comparison

  • This differs from benzyl chloride, where the absence of sulfur leads to faster but less controlled reactivity . Compared to brominated analogues (e.g., 1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene ), the chloromethyl group offers milder leaving-group ability, favoring nucleophilic substitutions under milder conditions.
  • Steric Considerations :

    • The butyl chain introduces significant steric hindrance, slowing reactions at the chloromethyl site compared to methyl- or ethylsulfanyl analogues (1a, 1b) .

Biological Activity

1-Butylsulfanyl-3-(chloromethyl)benzene, also known by its CAS number 2253640-38-7, is an organic compound characterized by a benzene ring with a butylsulfanyl group and a chloromethyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is C10H13ClS. The structure features a butyl group attached to a sulfur atom, which is further bonded to the benzene ring, along with a chloromethyl group directly attached to the aromatic system. This configuration allows for various chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution mechanisms.

Research suggests that this compound may interact with various biological systems through several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes involved in metabolic pathways.
  • Receptor Interaction : The chloromethyl group may facilitate binding to specific receptors, influencing cellular signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Biological Activity
1-Methylthio-3-(chloromethyl)benzeneContains a methylthio group instead of butylExhibits different solubility
4-Chlorobenzyl sulfideChlorine at para positionVaries in electronic effects
1-Butyldithio-3-chlorobenzeneContains dithio instead of thioPotentially higher reactivity

These variations in substituents can significantly affect reactivity and biological activity, highlighting the importance of structural analysis in predicting pharmacological effects.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of compounds similar to this compound. Notable findings include:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties against various pathogens. For instance, studies have indicated that sulfur-containing compounds can disrupt microbial membranes, leading to cell death.
  • Anticancer Properties : Research has shown that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis. The presence of the chloromethyl group is thought to enhance these effects by facilitating interactions with DNA or specific oncogenic proteins.
  • Neuropharmacological Effects : Some studies suggest that compounds with similar scaffolds might exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.

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